3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal
Overview
Description
“3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
While specific chemical reactions involving “3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal” are not mentioned in the search results, benzofuran compounds are known to be involved in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Benzofuran Derivatives
A study by Békássy et al. (2007) explored an environmentally friendly route for synthesizing benzofuran derivatives, highlighting the pharmaceutical relevance of these compounds (Békássy et al., 2007). The method offers a greener alternative for producing intermediates of pharmaceutical interest.
Catalysis and Cycloisomerization
Lykakis et al. (2011) described the use of Ph3PAuNTf2 as a catalyst for the cycloisomerization of aryl propargyl ethers into 2H-chromenes, a process relevant for the synthesis of benzofuran and related structures (Lykakis et al., 2011).
Applications in Medicinal Chemistry
- Antimicrobial and Anti-inflammatory Properties: Research by Rajanarendar et al. (2013) on dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones revealed significant antimicrobial, anti-inflammatory, and analgesic activities, indicating potential therapeutic applications of benzofuran derivatives (Rajanarendar et al., 2013).
Material Science and Photovoltaics
- Dye-Sensitized Solar Cells: Wu et al. (2009) investigated the co-sensitization of nanocrystalline TiO2 solar cells with carboxylated cyanine dyes, demonstrating the role of benzofuran derivatives in improving photoelectric conversion efficiency (Wu et al., 2009).
Environmental Applications
- Persistence in Agricultural Contexts: Johnson and Lavy (1995) studied the persistence of carbofuran (a compound related to benzofuran) in flooded rice culture, providing insights into the environmental behavior of benzofuran-based pesticides (Johnson & Lavy, 1995).
Future Directions
Benzofuran compounds, including “3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal”, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research in this area is likely to focus on the discovery of new drugs, the development of novel methods for constructing benzofuran rings, and the exploration of the relationship between the bioactivities and structures of benzofuran derivatives .
properties
IUPAC Name |
3-(3,3-dimethyl-2H-1-benzofuran-6-yl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)9-15-12-8-10(4-3-7-14)5-6-11(12)13/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZXKECGTKHFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)CCC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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